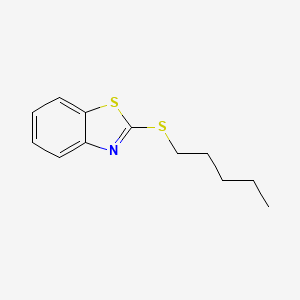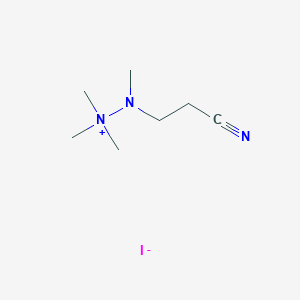
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide is a chemical compound with a unique structure that includes a cyanoethyl group and a tetramethylhydrazinium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide typically involves the reaction of tetramethylhydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of solid-phase synthesis techniques can be advantageous in this context, as they allow for the efficient production of large quantities of the compound .
化学反应分析
Types of Reactions
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable hydrazone linkages.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide involves its ability to form stable bonds with various substrates. The cyanoethyl group acts as a reactive site for nucleophilic attack, while the tetramethylhydrazinium core provides stability and reactivity. This allows the compound to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
2-Cyanoethyl diisopropylchlorophosphoramidite: Used in DNA synthesis as a protecting reagent.
Hydrazones: Formed from the reaction of hydrazines with carbonyl compounds.
Uniqueness
What sets 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide apart is its unique combination of a cyanoethyl group and a tetramethylhydrazinium core. This structure provides both stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .
属性
CAS 编号 |
75985-07-8 |
|---|---|
分子式 |
C7H16IN3 |
分子量 |
269.13 g/mol |
IUPAC 名称 |
[2-cyanoethyl(methyl)amino]-trimethylazanium;iodide |
InChI |
InChI=1S/C7H16N3.HI/c1-9(7-5-6-8)10(2,3)4;/h5,7H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
ZWPLOULQRWGIQA-UHFFFAOYSA-M |
规范 SMILES |
CN(CCC#N)[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


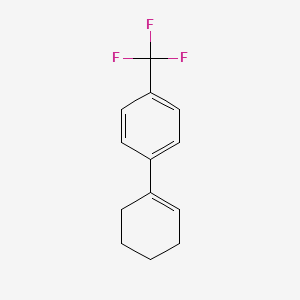
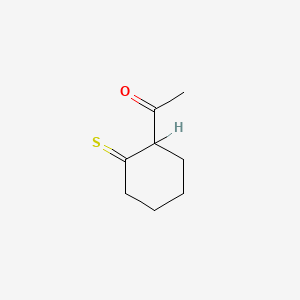
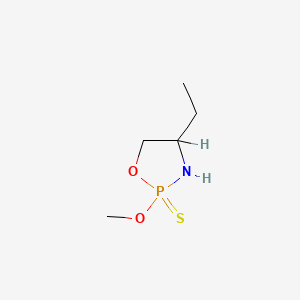
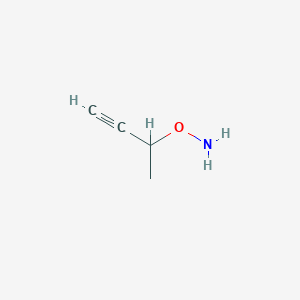
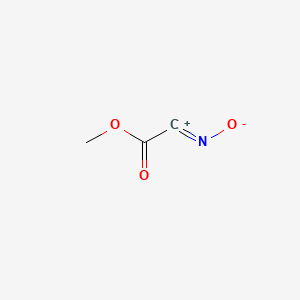
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)
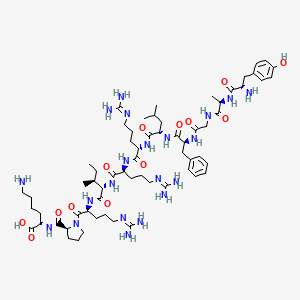
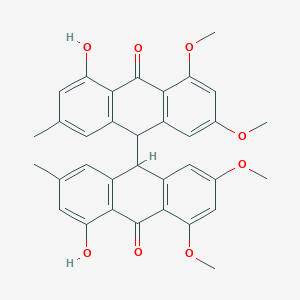
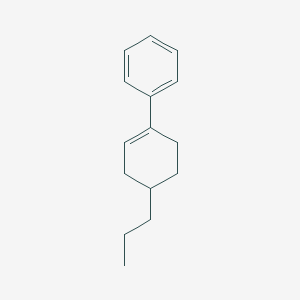
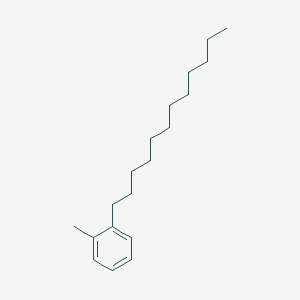
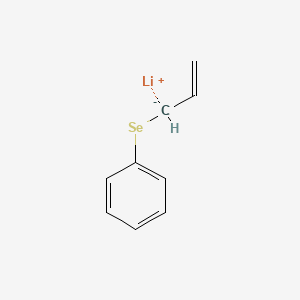
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
